3-Iodo-D-Phenylalanine
Description
Contextualization of 3-Iodo-D-Phenylalanine within Amino Acid Research
This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids genetically coded for in proteins. It is structurally analogous to phenylalanine, featuring an iodine atom at the meta (3-position) of the phenyl ring and existing in the D-enantiomeric form. This specific configuration distinguishes it from its naturally occurring L-isomer and other halogenated analogs.
The study of such synthetic amino acids is a pivotal aspect of modern amino acid research. Scientists utilize these compounds to probe the intricacies of protein structure and function, develop novel therapeutic agents, and engineer proteins with enhanced or novel properties. chemimpex.com The introduction of a D-amino acid is of particular interest as it can confer resistance to enzymatic degradation, a valuable attribute in drug design.
Significance of Halogenated Amino Acid Analogs in Biochemical Inquiry
The incorporation of halogen atoms, such as iodine, into amino acids is a powerful tool in biochemical and medicinal chemistry. researchgate.net Halogenation can significantly alter the physicochemical properties of an amino acid, including its size, hydrophobicity, and electronic character. These modifications can, in turn, influence the conformation, stability, and biological activity of peptides and proteins into which they are incorporated. chemimpex.com
The iodine atom in this compound is particularly noteworthy. Its large size can introduce steric bulk, while its ability to form halogen bonds—a type of non-covalent interaction—can be exploited in the rational design of protein structures and ligand binding. chemimpex.com Furthermore, the presence of iodine allows for radiolabeling with isotopes like ¹²³I, ¹²⁴I, or ¹³¹I, rendering the amino acid a valuable tracer in molecular imaging studies such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). ontosight.aiontosight.ai
Overview of Academic Research Trajectories for this compound
Academic research involving this compound and its closely related analogs primarily follows several key trajectories:
Peptide Synthesis and Drug Design: this compound serves as a building block in solid-phase peptide synthesis (SPPS). chemimpex.com Its incorporation into peptides is explored for creating novel therapeutic agents, with the D-configuration offering potential for increased stability and the iodo-group providing a site for further chemical modification or influencing biological activity. chemimpex.comchemimpex.com Derivatives such as Fmoc-3-iodo-D-phenylalanine and Boc-3-iodo-D-phenylalanine are commercially available for this purpose. chemimpex.comchemimpex.com
Bioconjugation and Imaging: The iodine atom provides a handle for bioconjugation, allowing for the attachment of imaging agents or other molecules to peptides. chemimpex.comchemimpex.com When radiolabeled, iodo-phenylalanine derivatives are investigated as agents for tumor imaging and targeted radiotherapy. ontosight.aiontosight.ai While much of this research has focused on the L-isomer and para-substituted analogs, comparative studies have indicated that D-isomers may exhibit different uptake and clearance characteristics. For instance, some research suggests that halogenated D-phenylalanine analogs have lower uptake in tumor cells compared to their L-counterparts. google.com A study on radio-labeled 2-iodo-phenylalanine showed the D-isomer had a faster clearance from the body. researchgate.net
Protein Engineering and Structural Biology: The site-specific incorporation of halogenated amino acids like this compound into proteins allows researchers to study structure-activity relationships. chemimpex.com The heavy iodine atom can serve as an anomalous scatterer in X-ray crystallography, aiding in the determination of protein structures. While less common than for its L-isomer, the potential exists to use this compound to probe protein folding and interactions.
Detailed Research Findings
While specific, in-depth research focusing exclusively on this compound is less abundant than for its L-isomer, the existing data and the broader context of halogenated amino acids provide valuable insights. The table below summarizes key properties and research applications of this compound and its common derivatives used in research.
| Property/Application | Description |
| Chemical Structure | D-enantiomer of phenylalanine with an iodine atom at the 3-position of the phenyl ring. |
| Molecular Formula | C₉H₁₀INO₂ |
| Primary Research Use | Building block in peptide synthesis for drug discovery and development. chemimpex.comchemimpex.com |
| Key Derivatives | Fmoc-3-iodo-D-phenylalanine, Boc-3-iodo-D-phenylalanine. chemimpex.comchemimpex.com |
| Significance of D-form | Potential for increased resistance to enzymatic degradation in peptides. |
| Significance of Iodine | Alters steric and electronic properties; enables radiolabeling for imaging and bioconjugation. chemimpex.comchemimpex.com |
| Research Areas | Drug design, bioconjugation, novel therapeutics, particularly in cancer research. chemimpex.comchemimpex.com |
Properties
Molecular Weight |
291.09 |
|---|---|
Origin of Product |
United States |
Ii. Synthetic Methodologies and Precursor Chemistry of 3 Iodo D Phenylalanine
Stereoselective Synthesis of 3-Iodo-D-Phenylalanine Scaffolds
The foundational synthesis of the this compound scaffold is paramount, as the biological activity of the final radiopharmaceutical is intrinsically linked to its stereochemical configuration.
The introduction of an iodine atom at the meta-position of the D-phenylalanine ring can be achieved through several synthetic routes. One common approach is the direct electrophilic iodination of D-phenylalanine. This method often employs a mixture of iodic acid and iodine, which generates a potent iodinating agent in situ. However, this direct approach can sometimes lead to a mixture of isomers, including the potential for di-iodination, necessitating careful control of reaction conditions and subsequent purification.
A more regioselective method involves a multi-step sequence starting from a precursor with a directing group. A prominent example is the Sandmeyer reaction, which begins with the nitration of D-phenylalanine to introduce a nitro group at the desired position. This nitro group is then reduced to an amine, which is subsequently diazotized. The resulting diazonium salt is then treated with an iodide salt, such as potassium iodide, to introduce the iodine atom at the 3-position with high specificity.
| Pathway | Key Reagents | Advantages | Challenges |
| Direct Electrophilic Iodination | Iodic acid (HIO₃), Iodine (I₂) | Fewer steps | Potential for isomeric mixtures and di-iodination |
| Sandmeyer Reaction | 1. Nitrating agent (e.g., HNO₃/H₂SO₄) 2. Reducing agent (e.g., H₂/Pd) 3. Diazotizing agent (e.g., NaNO₂/HCl) 4. Iodide source (e.g., KI) | High regioselectivity | Multi-step process |
To prevent unwanted side reactions at the amino and carboxyl groups of D-phenylalanine during the iodination process, the use of protecting groups is essential. The two most widely used amino-protecting groups in this context are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).
The Boc group is typically introduced by reacting D-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. This protecting group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). The use of Boc protection is advantageous as it allows for subsequent modifications of the molecule while keeping the amine functionality inert.
| Protecting Group | Structure | Introduction Reagent | Cleavage Condition | Key Feature |
| Boc | tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) | Stable to a wide range of non-acidic conditions. |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine) | Base-labile, orthogonal to acid-labile groups. |
Maintaining the enantiomeric integrity of the D-isomer throughout the synthesis is of utmost importance, as the presence of the L-isomer can significantly impact the biological targeting and efficacy of the final product. The risk of racemization is present at various stages, particularly during activation of the carboxylic acid or under harsh reaction conditions.
To ensure high enantiomeric purity, several strategies are employed. One approach is to start with an enantiomerically pure D-phenylalanine starting material and utilize mild reaction conditions that are known to minimize racemization.
Alternatively, if a racemic mixture of 3-iodophenylalanine is synthesized, chiral resolution is necessary to separate the D- and L-enantiomers. This can be achieved by forming diastereomeric salts through reaction with a chiral resolving agent, such as a chiral acid or base. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. pbworks.comlibretexts.orgjackwestin.comlibretexts.org
The enantiomeric purity of the final this compound product is rigorously assessed using analytical techniques. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D and L enantiomers, resulting in different retention times and allowing for their separation and quantification. sigmaaldrich.comankara.edu.trphenomenex.comcreative-peptides.comchiraltech.comsigmaaldrich.com
Radiolabeling Strategies for this compound
The transformation of stable this compound into a radiopharmaceutical involves the incorporation of a radioactive iodine isotope, most commonly ¹²³I or ¹²⁵I for diagnostic imaging.
Isotopic exchange is a direct and efficient method for radioiodination. In this process, the non-radioactive iodine atom in this compound is exchanged with a radioactive iodine isotope. This reaction is typically carried out at elevated temperatures in the presence of a catalyst, such as a copper(I) salt. The use of Cu⁺-assisted nucleophilic exchange has been shown to be effective for the radioiodination of iodo-amino acid precursors. nih.govnih.govspringernature.comresearchgate.netmdpi.com
The reaction conditions, including temperature, reaction time, and the concentration of the precursor and catalyst, are optimized to achieve high radiochemical yield and purity. For instance, a common procedure involves heating a solution of the this compound precursor with Na[¹²³I] or Na[¹²⁵I] in the presence of copper sulfate (B86663) and a reducing agent to generate the active Cu(I) species. nih.govnih.gov
The efficiency of the radiolabeling process can be significantly enhanced through the strategic design of precursor molecules. Instead of direct isotopic exchange on this compound, precursors such as 3-bromo-D-phenylalanine or a trialkylstannyl derivative at the 3-position can be utilized.
In the case of a bromo precursor , a halogen exchange reaction is employed where the bromine atom is replaced by a radioiodine isotope. This method can offer high radiochemical yields.
For stannylated precursors , such as a tributyltin derivative, an iododestannylation reaction is performed. This approach is highly efficient and allows for the preparation of radioiodinated compounds with high specific activity. The tin precursor is reacted with a source of radioiodine in the presence of a mild oxidizing agent. A significant advantage of this method is the ability to perform the radioiodination under mild conditions, which helps to preserve the integrity of the molecule. nih.govduke.edu
| Precursor Type | Radiolabeling Reaction | Key Features |
| This compound | Isotopic Exchange | Direct exchange of stable iodine with a radioisotope. |
| 3-Bromo-D-Phenylalanine | Halogen Exchange | Replacement of bromine with a radioiodine isotope. |
| 3-(Trialkylstannyl)-D-Phenylalanine | Iododestannylation | Highly efficient, proceeds under mild conditions, yields high specific activity. |
Radiochemical Yield and Purity Considerations in Tracer Synthesis
In the synthesis of radiolabeled tracers such as this compound, two of the most critical parameters are the radiochemical yield (RCY) and radiochemical purity (RCP). The RCY represents the efficiency of the radiolabeling reaction, calculated as the percentage of the initial radioactivity that is incorporated into the desired product. High radiochemical yields are essential for producing a sufficient quantity of the tracer for imaging or therapeutic applications from a limited amount of starting radionuclide. Radiochemical purity is a measure of the proportion of the total radioactivity in the final product that is present in the desired chemical form. High RCP is crucial to ensure that the observed biological distribution is due to the tracer itself and not to radioactive impurities, which could lead to inaccurate diagnostic information or unintended radiation exposure to non-target tissues.
Detailed research into the synthesis of radioiodinated phenylalanine analogs provides insight into the yields and purities that can be achieved. While specific data for the 3-iodo-D-isomer can be extrapolated from similar compounds, studies on 4-iodo-L-phenylalanine have demonstrated efficient synthetic routes. For instance, a single-step synthesis method using a tin precursor has been shown to produce high radiochemical yields. nih.gov
The choice of radioisotope and the synthetic strategy (e.g., a one-step versus a two-step process) can significantly influence the outcome. In a two-step process involving radioiodination followed by a deprotection step, the yields for each step are considered. A subsequent single-step synthesis was developed that proved to be more efficient. nih.govduke.edu Comparison between different iodine isotopes, such as 125I and 131I, showed only slight, statistically insignificant variations in yield for the same reaction. nih.gov
| Synthesis Method | Isotope | Radiochemical Yield (Decay-Corrected) | Reference |
| Two-Step Synthesis of 4-[I]iodo-L-phenylalanine | |||
| Step 1: Radioiodination | 125I | 91.6 ± 2.7% | nih.gov |
| Step 2: Deprotection | 125I | 83.7 ± 1.7% | nih.gov |
| Single-Step Synthesis of 4-[I]iodo-L-phenylalanine | |||
| 125I | 94.8 ± 3.4% | nih.govduke.edu | |
| 131I | 90.0 ± 3.8% | nih.gov | |
| Two-Step Synthesis of an 125I-labeled Dimeric RGD Peptide | |||
| 125I | 38% | mdpi.com | |
| Two-Step Synthesis of an 131I-labeled Dimeric RGD Peptide | |||
| 131I | 24% | mdpi.com |
Optimizing reaction parameters is a key consideration for maximizing radiochemical yield. Studies on the radioiodination of other molecules, such as urea-based PSMA inhibitors, have shown that factors like the amount of precursor ligand and reaction time directly impact the RCY. diva-portal.org Increasing the reaction time from 30 seconds to 10 minutes, for example, was found to improve the radiochemical yield significantly. diva-portal.org
| Reaction Time | Radiochemical Yield (RCY) | Reference |
| 30 seconds | 61.9 ± 0.4% | diva-portal.org |
| 10 minutes | 71.7 ± 0.3% | diva-portal.org |
Achieving high radiochemical purity is equally important, and this is typically accomplished through purification of the final product, often using High-Performance Liquid Chromatography (HPLC). nih.gov Following HPLC purification, radiochemical purities of greater than 99% are commonly reported for radioiodinated phenylalanine analogs. nih.gov Similarly, purities exceeding 99.5% have been achieved for other radioiodinated tracers after purification. diva-portal.org For radioiodinated RGD peptides containing 4-iodo-d-phenylalanine, radiochemical purities of over 96% for the 125I-labeled version and over 92% for the 131I-labeled version have been reported. mdpi.com This purification step is vital to remove any unreacted radioiodide and other radiolabeled byproducts generated during the synthesis. nih.gov
Iv. Mechanistic Investigations in Chemical Biology
Elucidation of Molecular Recognition Mechanisms
3-Iodo-D-phenylalanine serves as a valuable probe for understanding the intricacies of molecular recognition, the process by which molecules selectively bind to one another.
The substitution of phenylalanine with its iodinated counterpart can significantly influence ligand-receptor interactions. Studies have shown that the position of the iodine atom on the phenyl ring is critical for binding affinity and selectivity. For instance, in the context of the L-type amino acid transporter 1 (LAT1), an iodine substituent at the 2-position of L-phenylalanine markedly improves both affinity and selectivity compared to the parent amino acid. nih.gov Conversely, an iodo group at the 3-position increases affinity for both LAT1 and LAT2. nih.gov These findings highlight how the placement of the iodine atom can modulate interactions within the binding pocket of a receptor. nih.gov
In studies of dopamine (B1211576) D3 receptor (D3R) ligands, radioiodinated compounds have been instrumental in characterizing binding properties. semanticscholar.org For example, the novel radioligand [125I]HY-3-24, a conformationally-flexible benzamide, demonstrated high potency and selectivity for the D3R over other D2-like dopamine receptors. semanticscholar.org Such selective radioligands are crucial for in vitro binding and autoradiography studies to map the distribution and density of receptors in tissues. semanticscholar.org
Table 1: Inhibitory Constants (Ki) of Dopamine Ligands at the D3 Receptor
| Ligand | Ki (nM) |
|---|---|
| (+)-PHNO | 1.72 ± 0.46 |
| Eticlopride | 0.25 ± 0.02 |
| PD128907 | 7.65 ± 1.15 |
| Quinpirole | 63.8 ± 28.5 |
| Raclopride | 2.51 ± 0.9 |
| SCH23390 | 215 ± 61.7 |
Data from a binding study on rat ventral striatal homogenates using [125I]HY-3-24. semanticscholar.org
Structure-activity relationship (SAR) analyses investigate how the chemical structure of a compound influences its biological activity. Iodo-phenylalanine analogs are frequently employed in SAR studies to probe the role of hydrophobicity, steric bulk, and halogen bonding in molecular recognition.
A notable example is the development of inhibitors for protein arginine deiminase 1 (PAD1). In this case, the replacement of iodo groups with isosteric and hydrophobic isopropyl groups resulted in a significant loss of potency, suggesting that the iodine atoms contribute more than just hydrophobic interactions. researchgate.net This led to the hypothesis that halogen bonding plays a crucial role in the potency and selectivity of these inhibitors. researchgate.net
Further SAR studies on halogenated phenylalanine derivatives have revealed the importance of the halogen's size and position. For instance, with LAT1, larger halogens at position 3 of the phenyl ring are preferred. nih.gov Interestingly, an iodo group at position 2 conferred a high binding affinity, comparable to that of a group at position 3. nih.gov This suggests the presence of a hydrophobic subpocket in LAT1 that can favorably interact with larger halogens at the 2-position. nih.gov
Halogen Bonding and Aromatic Interactions in Biomolecules
The iodine atom of this compound can participate in specific noncovalent interactions, namely halogen bonding and aromatic interactions, which are critical for the structure and function of biomolecules.
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. acs.org This interaction is driven by a region of positive electrostatic potential on the halogen atom, known as the σ-hole. researchgate.net The strength of a halogen bond increases with the polarizability of the halogen, following the trend I > Br > Cl. researchgate.netacs.org
Aromatic-aromatic interactions, including π-π stacking, are also significant in stabilizing the structures of proteins and peptides. nih.gov The introduction of an iodine atom can modulate these interactions by altering the electronic properties of the phenyl ring.
Computational chemistry provides powerful tools to model and understand the effects of halogen atoms in biological systems. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to investigate the nature and strength of halogen bonds and their influence on molecular conformation and interactions. samipubco.comnih.gov
These computational models are essential for rational drug design, allowing for the prediction of binding affinities and the optimization of ligand-receptor interactions. nih.gov For instance, computational studies can help to elucidate the anisotropic distribution of charge on the halogen atom, which is a key feature of the σ-hole and crucial for the directionality of halogen bonds. nih.gov
A variety of experimental techniques are employed to characterize halogen-mediated interactions in biomolecules. X-ray crystallography is a primary method for directly observing the geometry of halogen bonds in protein-ligand complexes. samipubco.com Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational spectroscopies, such as Infrared (IR) and Raman spectroscopy, also provide valuable information about these interactions in solution. samipubco.comresearchgate.net
For example, IR and Raman spectroscopy have been used to study potential halogen bonds involving p-iodo-phenylalanine in peptide hydrogels. researchgate.net These studies suggested the presence of orthogonal hydrogen and halogen bonds involving the carbonyl oxygen atom of the peptide bond. researchgate.net
Bioconjugation Strategies Employing this compound
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The ability to site-specifically incorporate this compound into proteins provides a powerful handle for bioconjugation reactions. The carbon-iodine bond can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the attachment of a wide range of functionalities to a protein. gce4all.org
This approach has been utilized for protein ligation and the development of modified protein drugs. gce4all.orgresearchgate.net The site-selective nature of this method ensures the production of homogeneous protein conjugates with well-defined properties, which is a significant advantage over random conjugation methods that yield heterogeneous mixtures. researchgate.net
Development of Bioconjugates for Targeted Molecular Delivery Research
The unnatural amino acid this compound serves as a valuable building block in the development of bioconjugates for targeted molecular delivery. Its integration into peptides and other macromolecules offers a strategic approach for creating sophisticated therapeutic and diagnostic agents. The key to its utility lies in the iodine atom attached to the phenyl ring, which acts as a versatile chemical handle for subsequent modifications.
Research in this area leverages this compound's ability to be incorporated into peptide sequences using standard synthesis methodologies like solid-phase peptide synthesis (SPPS). nbinno.com Once incorporated, the iodine atom provides a reactive site that is orthogonal to the functional groups of natural amino acids, allowing for site-specific conjugation of various molecular entities. nbinno.com This specificity is crucial for creating homogeneous populations of bioconjugates with well-defined structures and predictable pharmacological properties. researchgate.net
The development of these bioconjugates often involves creating peptide-based drugs where this compound is a key component. chemimpex.com For instance, peptides containing this amino acid can be designed to bind to specific cell surface receptors, such as those overexpressed on tumor cells. The iodine atom can then be used to attach cytotoxic drugs, imaging agents, or radiosensitizers, thereby concentrating these agents at the site of disease while minimizing exposure to healthy tissues. google.com A significant application is in radiolabeling, where the stable iodine isotope can be replaced with a radioactive one (e.g., ¹²⁵I or ¹³¹I) for use in molecular imaging or targeted radiotherapy. nbinno.comnih.gov
Another innovative approach involves intramolecular C-H activation processes. In this method, a peptide containing both 3-iodo-phenylalanine and a tryptophan residue can be treated with a palladium catalyst. This induces an intramolecular reaction, creating a covalent bond between the two residues. nih.gov This "stapling" technique results in a constrained, macrocyclic peptide structure, which can enhance binding affinity, improve stability against proteolysis, and increase cell permeability—all desirable characteristics for targeted delivery vehicles. nih.gov
The table below summarizes key research findings in the development of bioconjugates utilizing iodinated phenylalanine derivatives.
| Bioconjugate Strategy | Key Feature | Application in Targeted Delivery | Research Finding |
| Peptide Incorporation | Use of this compound as a non-native amino acid in peptide synthesis. | Creates peptides with a specific site for attaching targeting ligands or therapeutic payloads. | Serves as a versatile building block for peptide-based drugs and probes for studying protein interactions. chemimpex.com |
| Radiolabeling | The iodine atom serves as a precursor for introducing radioactive iodine isotopes. | Development of peptide-based imaging agents for diagnostics and endoradiotherapy. | Peptides containing p-iodophenylalanine have been successfully labeled with ¹²⁵I for lipoprotein binding studies. nih.gov |
| Post-Synthesis Functionalization | The iodine atom on the phenyl ring acts as a reactive handle for chemical modification after peptide assembly. | Allows for the creation of peptides with enhanced stability and targeted delivery mechanisms. nbinno.com | The C-I bond can participate in transition metal-catalyzed cross-coupling reactions for attaching complex molecules. |
| Intramolecular Stapling | Palladium-catalyzed C-H activation between an iodo-phenylalanine and a tryptophan residue within the same peptide. | Generates conformationally constrained peptides with improved therapeutic profiles. | This method creates unique Trp-Phe stapled peptides, enhancing their structural stability. nih.gov |
V. Role in Radiochemistry and Molecular Imaging Research
Research Applications in Metabolic Imaging:There are no documented research applications of 3-Iodo-D-Phenylalanine in the context of metabolic imaging.
Due to the absence of specific research findings for this compound, it is not possible to construct the requested article while adhering to the strict requirements for scientific accuracy and focus.
Studies on Enhanced Amino Acid Transport in Research Models
Research into iodinated phenylalanine analogs, including this compound, is grounded in the observation that many tumors exhibit upregulated amino acid transport systems to meet the metabolic demands of rapid proliferation. A key transporter in this process is the L-type Amino Acid Transporter 1 (LAT1), which is overexpressed in numerous cancer types and is responsible for transporting large neutral amino acids.
Studies on the L-isomer, 3-iodo-L-phenylalanine, have shown that the placement of an iodine atom at the meta- (position 3) on the benzene (B151609) ring increases the compound's affinity for both LAT1 and the L-type Amino Acid Transporter 2 (LAT2) when compared to the parent amino acid, phenylalanine nih.gov. This enhanced affinity is a critical factor for developing radiotracers that can effectively target and accumulate in tumor cells. A proposed model suggests that lipophilic groups at the 3-position enhance binding by interacting with a hydrophobic subpocket within the LAT1 transporter nih.gov.
While much of the direct research has focused on the L-isomer, the D-isomers of amino acids are of significant interest in radiotracer development. Crucially, research indicates that the rate of LAT1 transport is generally non-stereoselective, meaning it can transport both D- and L-amino acid enantiomers researchgate.netnih.govunibe.ch. This suggests that this compound would also benefit from the enhanced transporter affinity conferred by the 3-iodo substitution, allowing it to be effectively transported into tumor cells that overexpress LAT1.
Table 1: Relative Inhibitory Effect of Iodinated L-Phenylalanine Isomers on Amino Acid Transporters
This table illustrates the comparative inhibitory effects of different isomers of iodo-L-phenylalanine on the uptake of radiolabeled leucine (B10760876) (a LAT1 substrate) and alanine (B10760859) (a LAT2 substrate) in engineered human cells. A stronger inhibitory effect indicates a higher affinity for the transporter. The data shows that 3-Iodo-L-Phenylalanine has a high affinity for both LAT1 and LAT2.
| Compound | Transporter Target | Relative Inhibitory Effect Trend |
| 3-Iodo-L-Phenylalanine | LAT1 | High affinity, comparable to 2-Iodo-L-Phenylalanine |
| 3-Iodo-L-Phenylalanine | LAT2 | Highest affinity among iodinated isomers |
Data synthesized from research on L-isomers, which demonstrated that an iodo group at position 3 increases affinity for both LAT1 and LAT2 transporters nih.gov.
Investigation of Tissue-Specific Uptake Mechanisms
The investigation of tissue-specific uptake for radiolabeled amino acids like this compound focuses on maximizing tumor accumulation while minimizing background signal from healthy tissues. A key advantage of using D-amino acid isomers is their metabolic fate. Unlike L-amino acids, D-isomers are generally not incorporated into proteins. This metabolic distinction is significant because it can lead to lower retention in healthy tissues where normal protein synthesis occurs, potentially resulting in a higher tumor-to-background signal ratio, which is highly desirable for clear imaging.
Studies on analogous D-isomers, such as 2-iodo-D-phenylalanine, have demonstrated favorable characteristics for tumor imaging. Research in animal models and healthy human volunteers showed that while both L- and D-isomers are taken up by tumors, the D-isomer exhibits faster clearance from the blood and other organs nih.govresearchgate.net. This rapid clearance from non-target tissues leads to a lower background signal, which can improve the contrast and visibility of tumors nih.gov. In various tumor models, 2-iodo-D-phenylalanine showed high and specific tumor uptake with clearance primarily through the renal system researchgate.net.
The primary mechanism for the tumor-specific uptake of these analogs is their transport by systems like LAT1, which is overexpressed on cancer cells but has lower expression in most healthy, non-proliferating tissues (with exceptions like the brain and placenta) solvobiotech.com. Therefore, the accumulation of this compound in tumors would be driven by transporter expression levels rather than metabolic incorporation into proteins. This leads to a biodistribution profile where the tracer is rapidly localized to the tumor while being cleared more quickly from healthy tissues, a characteristic that makes D-isomers like this compound promising candidates for molecular imaging research nih.govresearchgate.net.
Table 2: Comparative Biodistribution Characteristics of Radioiodinated Phenylalanine Isomers
This table summarizes the general biodistribution findings from studies on the D- and L-isomers of radioiodinated phenylalanine, highlighting the advantages observed with the D-isomer.
| Characteristic | L-Isomer | D-Isomer | Rationale/Implication |
| Tumor Uptake | High and specific | High and specific researchgate.net | Both isomers are effectively transported into tumor cells, likely via the LAT1 transporter. |
| Blood Clearance | Slower | Faster nih.govresearchgate.net | Faster clearance of the D-isomer reduces background radioactivity. |
| Organ Retention | Higher in non-target organs | Lower in non-target organs nih.gov | Lower retention of the D-isomer leads to a better tumor-to-background ratio. |
| Primary Clearance Route | Renal | Renal nih.govresearchgate.net | Both isomers are cleared from the body via the kidneys. |
| Protein Incorporation | Yes | No (generally) | Lack of protein incorporation is a key reason for the D-isomer's faster clearance from healthy tissues. |
This table is based on findings from analogous compounds like 2-iodo-D-phenylalanine, which serve as a model for the expected behavior of this compound nih.govresearchgate.net.
Vi. Studies of Amino Acid Transport Systems
Characterization of 3-Iodo-D-Phenylalanine as a Substrate for Amino Acid Transporters
The interaction of iodinated phenylalanine analogs with amino acid transporters is a significant area of research, particularly for understanding nutrient uptake in specific tissues and for the development of targeted diagnostic and therapeutic agents. The characterization of these compounds as substrates, especially for System L amino acid transporters, provides crucial insights into their biological behavior.
The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a key transporter for large neutral amino acids, including those with aromatic side chains like phenylalanine. nih.govresearchgate.net Research into the structure-activity relationship of phenylalanine analogs has demonstrated that modifications to the benzene (B151609) ring significantly influence their affinity for LAT1. nih.govresearchgate.net
The introduction of a halogen atom at the meta-position (position 3) of the phenylalanine ring has been shown to increase the affinity for LAT1. nih.gov Studies comparing different halogens at this position revealed a clear trend: the inhibitory effect on LAT1, and thus the affinity, increases with the size of the halogen atom. nih.govresearchgate.net The affinity follows the order: 3-Fluoro-L-phenylalanine < 3-Chloro-L-phenylalanine < 3-Bromo-L-phenylalanine < 3-Iodo-L-phenylalanine. nih.gov This suggests that the larger, more lipophilic iodine atom at the 3-position enhances the interaction with a hydrophobic subpocket within the LAT1 binding site. nih.gov
Inhibition experiments using HEK293 cells engineered to express human LAT1 (hLAT1) have quantified this effect. The uptake of a known LAT1 substrate, L-[¹⁴C]leucine, was markedly inhibited by 3-Iodo-L-phenylalanine, more so than by phenylalanine itself or other smaller halogenated analogs at the same position. nih.gov This high affinity is not entirely exclusive to LAT1, as 3-Iodo-L-phenylalanine also demonstrates an increased affinity for the related transporter LAT2, again surpassing that of the parent compound, phenylalanine. nih.gov
| Compound | Effect on LAT1 Inhibition | Effect on LAT2 Inhibition |
|---|---|---|
| Phenylalanine (Phe) | Baseline | Baseline |
| 3-Fluoro-L-phenylalanine (3-F-Phe) | Greater than Phe | Greater than Phe |
| 3-Chloro-L-phenylalanine (3-Cl-Phe) | Greater than 3-F-Phe | Greater than 3-F-Phe |
| 3-Bromo-L-phenylalanine (3-Br-Phe) | Greater than 3-Cl-Phe | Greater than 3-Cl-Phe |
| 3-Iodo-L-phenylalanine (3-I-Phe) | Greater than 3-Br-Phe | Greater than 3-Br-Phe |
Amino acid transporters, particularly LAT1, exhibit strong stereoselectivity, preferentially transporting L-isomers over D-isomers. kanazawa-u.ac.jp This is consistent with the biological role of these transporters in handling the L-amino acids required for protein synthesis and other metabolic processes.
Studies directly comparing halogenated D-phenylalanine analogues to their L-isomer counterparts have shown that the D-isomers generally have low uptake in neoplastic cells. google.com While most detailed kinetic and affinity studies focus on the L-isomers due to their higher transport rates, comparative in vivo studies using closely related compounds like 2-iodo-phenylalanine provide valuable insights. In these studies, both the L- and D-isomers demonstrated high and specific uptake in tumors. researchgate.netrug.nl However, their pharmacokinetic profiles differed; the D-isomer showed faster blood clearance and a more rapid distribution to peripheral compartments compared to the L-isomer. researchgate.netrug.nl
Although not transported as efficiently, D-isomers can still interact with the transporter. Inhibition studies on the related transporter hLAT1 showed that the uptake of 3-[¹²⁵I]iodo-α-methyl-L-tyrosine could be decreased by the D-isomers of other large neutral amino acids like leucine (B10760876), phenylalanine, and methionine. kanazawa-u.ac.jpresearchgate.net This suggests that while D-isomers may not be ideal substrates for translocation, they can compete with L-isomers for binding to the transporter's active site.
In Vitro and In Vivo Transport Studies in Research Cell Lines and Models
The transport characteristics of this compound and its analogs have been extensively investigated using various experimental models, from cultured cell lines to animal models, to elucidate their uptake mechanisms and potential applications.
In vitro cell uptake assays are fundamental for characterizing the interaction between a compound and a specific transporter. nih.govspringernature.com These assays typically involve incubating cultured cells, often cancer cell lines known to overexpress LAT1 (such as glioma, melanoma, and colon cancer cells), with the compound of interest. researchgate.netresearchgate.net
Inhibition studies are a common method to determine affinity and specificity. In this setup, the uptake of a radiolabeled, known transporter substrate (e.g., L-[¹⁴C]leucine or L-[¹²³I]IMT) is measured in the presence of varying concentrations of an unlabeled competitor compound, such as an iodo-phenylalanine isomer. nih.govkanazawa-u.ac.jp A strong reduction in the uptake of the radiolabeled substrate indicates that the competitor compound has a high affinity for the same transporter. nih.gov For example, 3-Iodo-L-phenylalanine has been shown to be a potent inhibitor of L-[¹⁴C]leucine uptake via LAT1. nih.gov
These studies have confirmed that the transport of iodinated amino acids in many tumor cell lines is dominated by the 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH)-sensitive System L transporter. psu.edu For instance, in vitro testing demonstrated that 2-iodo-L-phenylalanine was transported by LAT1 in all tested tumor cell lines, which included lung carcinoma (A549), melanoma (A2058, C32), glioma (C6), and others. researchgate.netrug.nl
| Study Type | Model System | Key Finding | Reference |
|---|---|---|---|
| Inhibition Assay | HEK293 cells expressing hLAT1 | 3-Iodo-L-phenylalanine strongly inhibits L-[¹⁴C]leucine uptake, indicating high affinity for LAT1. | nih.gov |
| Competitive Uptake | Xenopus laevis oocytes expressing hLAT1 | Uptake of 3-[¹²⁵I]IMT is inhibited by D-isomers of Phe and Met, showing competitive binding. | kanazawa-u.ac.jpresearchgate.net |
| Transport Characterization | Various tumor cell lines (A549, A2058, C6, etc.) | Transport of 2-iodo-L-phenylalanine is mediated by the LAT1 system. | researchgate.netrug.nl |
| Uptake in Cancer Cells | Human glioma cells (U87MG) | Demonstrated uptake of amino acid derivatives, which can be inhibited for study. | researchgate.net |
Mechanistic studies have revealed that LAT1 functions as an obligatory exchanger, meaning it imports one amino acid while simultaneously exporting another from the cell. nih.govresearchgate.net This process is Na⁺-independent. psu.edunih.gov For a compound to be recognized and transported by LAT1, it generally must possess a free carboxyl group and a free amino group. nih.gov
The dynamics of this exchange have been demonstrated in studies where cells preloaded with a radiolabeled amino acid show an accelerated efflux (outward transport) of that amino acid when a LAT1 substrate is applied to the extracellular medium. kanazawa-u.ac.jpresearchgate.net This indicates a direct, coupled exchange via the transporter.
While L-isomers are actively translocated through this exchange mechanism, the interaction of D-isomers is more complex. The lower uptake of D-isomers suggests they are poor substrates for the conformational changes required for efficient transport across the cell membrane. google.com However, their ability to compete with L-isomers for binding implies they can occupy the transporter's binding site. kanazawa-u.ac.jp The faster in vivo clearance of the D-isomer of 2-iodo-phenylalanine further suggests that even if some uptake into cells occurs, the subsequent handling and potential for efflux or metabolism differs significantly from its L-counterpart. researchgate.netrug.nl
Vii. Enzymatic Interactions and Metabolic Pathway Research
Investigation of 3-Iodo-D-Phenylalanine in Enzymatic Reactions
The introduction of a halogen, such as iodine, onto the phenyl ring of D-phenylalanine creates a molecule with altered steric and electronic properties. This modification significantly influences its interaction with amino acid-metabolizing enzymes, affecting everything from initial substrate binding to the kinetics of the catalytic reaction.
Enzymatic active sites are highly specific environments, and the recognition of a substrate is a finely tuned process. For enzymes that process D-amino acids, such as D-amino acid transaminases (DAATs), the binding of the natural substrate D-phenylalanine is a key step. The accommodation of a substituted analog like this compound depends on the flexibility and chemical nature of the active site.
Research on DAAT from various bacterial sources reveals that the active site can accommodate a range of D-amino acids. nih.govnih.govnih.gov The specificity for D-phenylalanine involves interactions with the amino group, the carboxylate group, and the phenyl side chain. The introduction of a bulky, electronegative iodine atom at the meta-position of the phenyl ring would present a challenge for the active site. This substitution could lead to steric hindrance, potentially weakening the binding affinity compared to the natural substrate. Furthermore, the electronic properties of the iodine atom could alter non-covalent interactions, such as π-π stacking, that may be important for optimal substrate positioning within the active site. nih.gov Studies on homologous enzymes like phenylalanine dehydrogenase have shown that even minor residue changes can dramatically shift substrate specificity from aromatic to aliphatic amino acids, highlighting the sensitivity of active sites to substrate structure. pu-toyama.ac.jpnih.gov
Once a substrate or an analog binds to an enzyme, it can either be turned over as a product or act as an inhibitor, slowing or stopping the enzyme's normal function. While specific kinetic data for this compound are not extensively detailed in the available literature, the behavior of the parent compound, D-phenylalanine, with enzymes like DAATs provides a crucial baseline for understanding potential effects.
Pyridoxal-5'-phosphate (PLP)-dependent DAATs catalyze the reversible transfer of an amino group from a D-amino acid to a keto acid. nih.gov The efficiency of this reaction with D-phenylalanine has been quantified for several DAATs. For example, kinetic studies on DAAT from Haliscomenobacter hydrossis showed biphasic kinetics for the half-reaction with D-phenylalanine, indicating a complex interaction mechanism. nih.gov An analog like this compound could act as a competitive inhibitor, binding to the active site and preventing the natural substrate from binding. Its effectiveness as an inhibitor would depend on its binding affinity (Ki) relative to the natural substrate's affinity (Km).
| Enzyme Source | Keto Acid Co-substrate | Km (D-Phe) [mM] | kcat [s⁻¹] | kcat/Km [s⁻¹mM⁻¹] |
| Aminobacterium colombiense | α-Ketoglutarate | 1.8 ± 0.2 | 0.08 ± 0.002 | 0.044 |
| Blastococcus saxobsidens | α-Ketoglutarate | 3.5 ± 0.4 | 0.057 ± 0.002 | 0.016 |
| Haliscomenobacter hydrossis | α-Ketoglutarate | 1.7 ± 0.2 | 1.3 ± 0.04 | 0.76 |
Data sourced from studies on specific D-amino acid transaminases. nih.govnih.govnih.gov
Role in Modulating Aromatic Amino Acid Metabolism
Aromatic amino acids (AAAs)—phenylalanine, tyrosine, and tryptophan—are foundational molecules for protein synthesis and precursors to a vast array of secondary metabolites. nih.govresearchgate.net The metabolic pathways governing their synthesis and degradation are tightly regulated. researchgate.net The introduction of an analog like this compound can perturb this delicate balance by interacting with key enzymes in the pathway.
The primary route for L-phenylalanine catabolism in many organisms is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH). nih.gov If this compound (or its L-isomer) were to act as an inhibitor of PAH, it could lead to a buildup of phenylalanine and a reduction in tyrosine synthesis. nih.gov This modulation would have cascading effects, as tyrosine is a precursor for critical compounds such as catecholamine neurotransmitters (dopamine, norepinephrine) and melanin. nih.gov
By inhibiting or competing for enzymes in the AAA pathways, this compound can alter the production of downstream metabolites. For instance, a reduction in tyrosine availability due to PAH inhibition would directly limit the substrate pool for tyrosine-dependent pathways.
Furthermore, the metabolism of aromatic amino acids by the gut microbiota is a significant source of circulating metabolites in the host, which can have systemic effects. nih.govfrontiersin.org Gut bacteria like Clostridium sporogenes can metabolize all three aromatic amino acids into numerous compounds. nih.gov The introduction of a non-natural analog such as this compound could alter the metabolic activity of these microbes. It might be metabolized into novel iodinated compounds or inhibit the processing of natural aromatic amino acids, thereby shifting the profile of microbial metabolites that enter host circulation and potentially influencing host physiology. frontiersin.org
Transamination is a fundamental reaction in amino acid metabolism, enabling the interconversion of amino acids and keto acids. nih.gov For D-amino acids, this process is catalyzed by D-amino acid transaminases (DAATs). The catalytic cycle involves the formation of a Schiff base between the D-amino acid and the PLP cofactor, followed by a proton transfer to form a quinonoid intermediate, and subsequent hydrolysis to release the keto acid and the pyridoxamine-5'-phosphate form of the enzyme. nih.gov
The presence of an iodine atom on the phenyl ring of D-phenylalanine could disrupt this mechanism in several ways:
Steric Hindrance: The bulky iodine atom might prevent the optimal alignment of the substrate in the active site, hindering the initial nucleophilic attack required to form the Schiff base.
Electronic Effects: The electron-withdrawing nature of iodine could influence the stability of the charged intermediates (Schiff base, quinonoid species) in the catalytic cycle, potentially slowing down the rate-limiting step of the reaction.
Enzymatic Synthesis of Halogenated Phenylalanine Derivatives
The production of non-natural amino acids, including halogenated derivatives, is an area of intense research, with enzymatic methods offering advantages in stereoselectivity and environmental sustainability over traditional chemical synthesis. mdpi.com Several enzymatic strategies have been explored for the synthesis of halogenated phenylalanine derivatives.
One approach involves using phenylalanine ammonia (B1221849) lyases (PALs) . These enzymes catalyze the reversible addition of ammonia to cinnamic acids to form L-phenylalanines. nih.gov By using a substituted cinnamic acid as a starting material, the corresponding L-phenylalanine derivative can be produced. To generate the D-enantiomer, this reaction can be coupled with a deracemization process, creating a multi-enzymatic cascade that can produce optically pure D-phenylalanine derivatives. nih.gov
Another strategy is the direct halogenation of amino acids using halogenase enzymes . These biocatalysts are capable of site-selective C-H activation followed by the incorporation of a halogen atom (e.g., chlorine, bromine). pnas.orgtandfonline.com While many known halogenases act on tryptophan, ongoing research aims to discover and engineer halogenases with specificity for other amino acids like phenylalanine. pnas.orgsemanticscholar.org Fe(II)/α-ketoglutarate-dependent halogenases, in particular, are noted for their ability to control the site of halogenation on amino acid substrates. pnas.org
Finally, enzymes like D-amino acid dehydrogenases and D-amino acid transaminases are used in the synthesis of various D-amino acids. mdpi.com For instance, a transaminase can be used to convert a halogenated phenylpyruvic acid (a keto acid) into the corresponding halogenated D-phenylalanine with high enantiomeric excess. nih.govnih.gov This biocatalytic approach is a powerful tool for generating chiral building blocks like this compound for research and pharmaceutical development.
Ix. Advanced Methodologies in Research with 3 Iodo D Phenylalanine
Analytical Techniques for Characterization and Quantification
The accurate characterization and quantification of 3-Iodo-D-Phenylalanine are critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are cornerstone techniques in this regard, offering high sensitivity, specificity, and resolution.
High-Performance Liquid Chromatography (HPLC) is a pivotal technique for assessing the purity of this compound and for the separation of its enantiomeric forms. Given that the biological activity of amino acid derivatives is often stereospecific, the ability to separate D- and L-enantiomers is of utmost importance.
Purity Assessment by HPLC:
Reversed-phase HPLC (RP-HPLC) is commonly utilized to determine the chemical purity of this compound. In this method, the compound is passed through a nonpolar stationary phase with a polar mobile phase. The retention time of the compound is a characteristic feature that, when compared to a reference standard, can confirm its identity. The peak area in the chromatogram is proportional to the concentration, allowing for quantification. A typical HPLC setup for purity analysis would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection is often performed using a UV detector, as the phenyl ring of the molecule absorbs UV light.
Chiral Chromatography for Enantiomeric Separation:
The separation of this compound from its L-enantiomer requires the use of chiral chromatography. This can be achieved through two main approaches: using a chiral stationary phase (CSP) or a chiral mobile phase additive.
Chiral Stationary Phases (CSPs): This is the more common and efficient method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of amino acid enantiomers and their derivatives. researcher.lifenih.gov The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. phenomenex.com The different stabilities of these complexes lead to different retention times, allowing for their separation. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation. researcher.life
Chiral Mobile Phase Additives: An alternative approach involves adding a chiral selector to the mobile phase. This selector forms diastereomeric complexes with the enantiomers in the mobile phase, which can then be separated on a conventional achiral stationary phase like a C18 column.
The development of a successful chiral HPLC method often involves screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. chromatographyonline.comphenomenex.com
| Parameter | Typical Conditions for Purity Analysis (RP-HPLC) | Typical Conditions for Chiral Separation (Chiral HPLC) |
| Stationary Phase | C18 (Octadecylsilyl) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) researcher.lifenih.gov |
| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and acetonitrile/methanol | Isocratic mixture of hexane and isopropanol/ethanol researcher.life |
| Detector | UV-Vis (e.g., at 254 nm) | UV-Vis or Circular Dichroism (CD) detector |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient to 40 °C | 10 - 40 °C |
| Expected Outcome | A single major peak indicating high purity, with minor peaks for impurities. | Two baseline-resolved peaks corresponding to the D- and L-enantiomers. |
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the identification and purity assessment of this compound. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass information, significantly increasing the confidence in compound identification. nih.govresearchgate.netnih.gov
Compound Identification:
In mass spectrometry, the this compound molecule is ionized, and the m/z of the resulting molecular ion is measured. This provides a highly accurate determination of the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to deduce the elemental composition.
Purity Assessment and Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) can be used to further confirm the identity and assess the purity of this compound. In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are characteristic of the molecule's structure. For this compound, characteristic fragmentation patterns would include the loss of the carboxyl group (CO2), the amino group (NH3), and cleavage of the side chain. researchgate.netacs.orgnih.gov The presence of iodine would also be evident in the mass spectrum due to its isotopic pattern. By monitoring for specific precursor-to-product ion transitions, a highly selective and sensitive quantification method can be developed, which is particularly useful for analyzing the compound in complex biological matrices. nih.govfrontiersin.orgmdpi.com
| Ionization Technique | Expected m/z of [M+H]⁺ | Potential Characteristic Fragment Ions (from MS/MS) |
| Electrospray (ESI) | 291.9832 | Loss of H₂O, Loss of COOH, Loss of NH₃, Cleavage of the bond between the alpha-carbon and the benzyl (B1604629) group, Ion corresponding to the iodobenzyl moiety. researchgate.netacs.orgnih.gov |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | 291.9832 | Similar fragmentation to ESI, though the ionization process is softer and may result in less fragmentation. |
Application of Advanced Spectroscopic Methods
Advanced spectroscopic techniques are crucial for the in-depth structural characterization of this compound, providing information about its atomic connectivity, three-dimensional structure, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons on the α- and β-carbons, and the amine protons. The splitting patterns and chemical shifts of the aromatic protons can confirm the meta position of the iodine atom on the phenyl ring. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy:
IR and FT-IR spectroscopy provide information about the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netresearchgate.net The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, and the C-H and C=C stretching of the aromatic ring. researchgate.net The presence of the C-I bond would also give rise to a characteristic absorption in the far-infrared region.
X-ray Crystallography and X-ray Absorption Spectroscopy:
For crystalline samples of this compound, single-crystal X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is another advanced technique that can provide information about the electronic structure and local coordination environment of the iodine atom. Although studies may have focused on other isomers like 4-iodo-L-phenylalanine, the principles are directly applicable. researchgate.net XANES is sensitive to the oxidation state and the geometry of the atoms surrounding the absorbing atom, making it a valuable tool for studying the interactions of the iodine atom in different chemical environments. researchgate.net
| Spectroscopic Technique | Information Obtained |
| ¹H and ¹³C NMR | Detailed information on the chemical structure, including the position of the iodine atom on the phenyl ring and the stereochemistry at the α-carbon. researchgate.net |
| FT-IR Spectroscopy | Identification of functional groups such as the amino group (-NH₂), the carboxyl group (-COOH), the aromatic ring, and the carbon-iodine bond (C-I). researchgate.netresearchgate.net |
| X-ray Crystallography | Precise three-dimensional atomic coordinates, bond lengths, and bond angles in the solid state. |
| X-ray Absorption Spectroscopy (XANES) | Information on the electronic state and local atomic environment of the iodine atom, including its interactions with neighboring atoms. researchgate.net |
X. Future Directions and Emerging Research Avenues for 3 Iodo D Phenylalanine Research
Exploration of Novel Biochemical Probes
The unique properties of 3-Iodo-D-Phenylalanine, conferred by the presence of an iodine atom, make it an excellent candidate for the development of novel biochemical probes. The iodine atom is particularly useful for radiolabeling, enabling applications in molecular imaging and the tracking of biological molecules in vivo. chemimpex.com Research is moving towards designing probes that can be used to investigate specific biological processes with high precision.
Future work will likely focus on several areas:
Protein Structure and Function: The site-specific incorporation of iodinated phenylalanine analogues into proteins is a powerful technique for structural biology. nih.gov The heavy iodine atom can facilitate X-ray crystallography through single-wavelength anomalous dispersion, simplifying the process of determining a protein's three-dimensional structure. nih.gov This allows researchers to study the effects of specific amino acid substitutions on protein structure and function. chemimpex.com
Molecular Imaging: As a precursor for positron emission tomography (PET) probes, this compound can be radiolabeled to non-invasively image and study various physiological and pathological processes in living organisms. nih.gov
Protein-Protein Interactions: Photocrosslinking amino acids are used to probe protein-protein interactions. wikipedia.org The development of this compound derivatives with photocrosslinking capabilities could provide a powerful tool to map interaction networks within the cell.
Bioorthogonal Chemistry: The iodine substituent can participate in specific chemical reactions, such as the Suzuki-Miyaura cross-coupling, allowing for the targeted ligation or modification of proteins containing this unnatural amino acid. gce4all.org
| Probe Type | Research Application | Key Feature of this compound |
|---|---|---|
| X-Ray Crystallography Probe | Determination of 3D protein structures | Anomalous scattering from the heavy iodine atom nih.gov |
| Radiolabeled Tracer (e.g., for PET) | In vivo imaging of metabolic pathways and disease states | Ability to incorporate radioactive iodine isotopes chemimpex.comnih.gov |
| Cross-Coupling Handle | Site-specific protein modification and ligation | Participation in reactions like Suzuki-Miyaura coupling gce4all.org |
Advances in Stereoselective Synthesis for Enhanced Research Applications
The biological activity of amino acids is highly dependent on their stereochemistry. Therefore, the ability to synthesize enantiomerically pure this compound is critical for its application in research. Advances in synthetic organic chemistry are providing more efficient and precise methods for producing unnatural amino acids. benthamscience.comresearchgate.net
Emerging synthetic strategies focus on achieving high levels of stereocontrol:
Asymmetric Catalysis: The use of chiral catalysts is a cornerstone of modern stereoselective synthesis. benthamscience.comresearchgate.net This approach enables the direct formation of the desired D-enantiomer with high purity, avoiding the need for resolving racemic mixtures.
Photoredox Catalysis: Visible light-promoted photoredox catalysis has emerged as a powerful tool for stereoselective C-radical addition, offering a convenient method for the synthesis of unnatural α-amino acids from readily available precursors. chemrxiv.org
Chemoenzymatic Methods: Combining chemical synthesis with enzymatic processes offers a highly effective route to optically pure amino acids. nih.gov Enzymatic kinetic resolution, for instance, can be used to separate racemic mixtures, yielding both D- and L-enantiomers in a single process. nih.gov
These advanced synthetic methods are crucial for making this compound and other unnatural amino acids more accessible for research, enabling the de novo design of molecules that mimic the conformation of natural peptides but with enhanced stability or novel functions. benthamscience.comresearchgate.net
| Synthetic Method | Principle | Advantage for this compound Synthesis |
|---|---|---|
| Asymmetric Catalysis | Use of a chiral catalyst to guide the formation of one stereoisomer over the other benthamscience.comresearchgate.net | High enantiomeric purity of the D-isomer, reducing biological off-target effects. |
| Photoredox Catalysis | Visible light initiates a stereoselective radical addition to an imine chemrxiv.org | Allows use of ubiquitous carboxylic acids as starting materials. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for separation nih.gov | Provides a direct route to both D- and L-isomers from a common racemic precursor. |
Integration with Multi-Omics Approaches in Systems Biology
Systems biology aims to understand biological phenomena holistically by integrating data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. wikipedia.orgnih.gov The incorporation of this compound into proteins provides a unique tool to perturb and study biological systems at this comprehensive level.
Future research will increasingly leverage multi-omics workflows to:
Elucidate Proteome-Wide Effects: By genetically encoding the incorporation of this compound, researchers can create a proteome containing this unnatural amino acid. wikipedia.org Proteomics techniques, particularly mass spectrometry, can then be used to identify and quantify changes in protein abundance, modifications, and interactions on a global scale. wikipedia.org
Trace Metabolic Fates: Metabolomics can be used to track the downstream effects of this compound on cellular metabolism. nih.gov By analyzing the full spectrum of small molecules, researchers can identify altered metabolic pathways and gain insights into the compound's mechanism of action. nih.gov
Connect Genotype to Phenotype: Integrating data across multiple omics layers allows for the construction of comprehensive models of cellular processes. mdpi.com For example, changes in the transcriptome (gene expression) can be correlated with changes in the proteome and metabolome following the introduction of this compound, providing a more complete picture of its biological impact.
This integrative approach moves beyond studying the effect of the compound on a single target to understanding its system-wide consequences, which is crucial for elucidating complex biological responses. nih.gov
| Omics Field | Application with this compound | Potential Insights |
|---|---|---|
| Proteomics | Site-specific incorporation to tag, track, or perturb proteins wikipedia.org | Changes in protein expression, localization, and interaction networks. |
| Metabolomics | Studying the impact on small molecule profiles nih.gov | Identification of disrupted metabolic pathways and downstream effects. |
| Transcriptomics | Measuring changes in gene expression in response to the compound | Understanding the cellular transcriptional response and regulatory networks. |
Development of Advanced Research Models for Mechanistic Studies
To fully understand the biological role and potential applications of this compound, it is essential to study it within the context of living systems. Research is progressing from simple in vitro assays to more complex and physiologically relevant models. wisc.edu
The development of advanced research models includes:
In Vitro Systems: Cultured cell lines remain a fundamental tool for initial screening and mechanistic studies. acs.org Specific cell lines, such as those overexpressing certain amino acid transporters, can be used to study the uptake and cellular processing of this compound. nih.govresearchgate.net
In Vivo Models: Animal models, particularly rodents, are invaluable for studying the biodistribution, and systemic effects of compounds in vivo, meaning "within the living". wisc.edulongdom.org Such models are critical for evaluating the behavior of probes and therapeutic agents in a whole-organism context. researchgate.net
Genetically Engineered Models: The advent of gene-editing technologies like CRISPR allows for the creation of sophisticated in vivo models. wisc.edu For example, organisms could be engineered to have an expanded genetic code, enabling the site-specific incorporation of this compound into a target protein. This allows for the study of that protein's function in its native environment with unprecedented precision. wikipedia.org
The integration of findings from both in vitro and in vivo models is crucial for translating basic research into potential applications. acs.org This multi-level approach provides a comprehensive understanding, from molecular interactions in a test tube to complex physiological responses in a living organism. wisc.edu
| Model Type | Description | Application for this compound Research |
|---|---|---|
| In Vitro Cell Culture | Studies performed on microorganisms or cells in an artificial environment wisc.edu | Initial assessment of cellular uptake, metabolic effects, and mechanism of action acs.orgresearchgate.net |
| In Vivo Animal Models | Studies performed in living organisms, such as mice or rats wisc.edu | Evaluation of biodistribution, systemic effects, and the performance of imaging probes researchgate.netlongdom.org |
| Genetically Engineered Organisms | Models with modified genetic material (e.g., via CRISPR) to study specific gene/protein functions wisc.edu | Site-specific incorporation into proteins to study function in a native physiological context wikipedia.org |
Q & A
Q. How can machine learning improve the design of this compound derivatives for targeted drug delivery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
